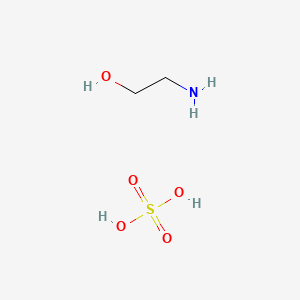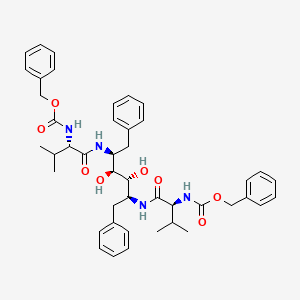
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative is a complex organic compound known for its unique structure and properties This compound is characterized by its intricate molecular framework, which includes a tricyclic structure with multiple methyl groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ketone and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .
Applications De Recherche Scientifique
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tricyclic core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tricyclic ketones and derivatives with similar structural features. Examples include:
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)acetone
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)ethanol .
Uniqueness
What sets Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative apart is its unique combination of a tricyclic structure with multiple methyl groups and a ketone functional group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
68867-57-2 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-(2,6,6,8-tetramethyl-4-tricyclo[5.3.1.01,5]undec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-17-9-14(10)16(4,5)15(17)13(12(3)18)8-11(17)2/h8,10,13-15H,6-7,9H2,1-5H3 |
Clé InChI |
UTLJUSIICBRVLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC23CC1C(C2C(C=C3C)C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


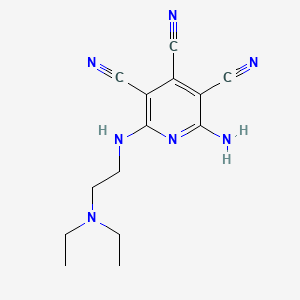
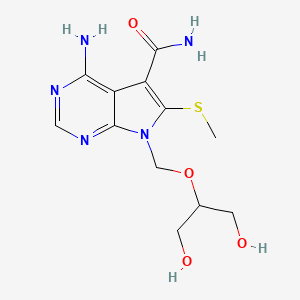
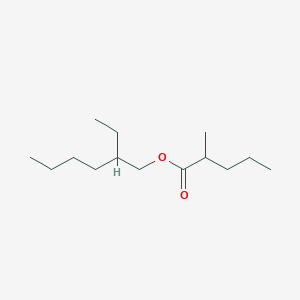
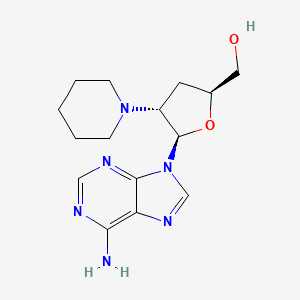


![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
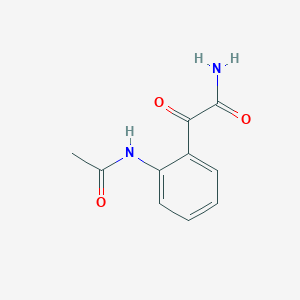
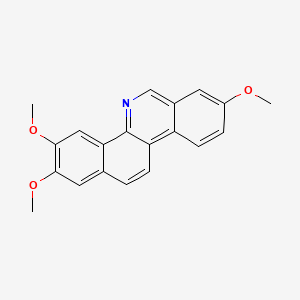
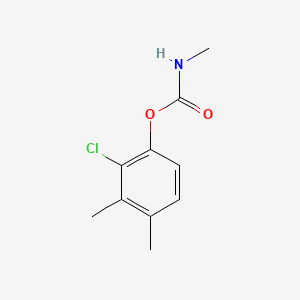
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)
